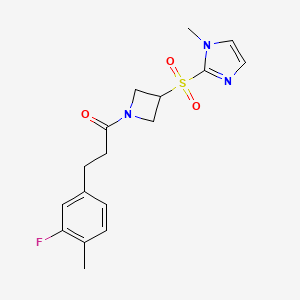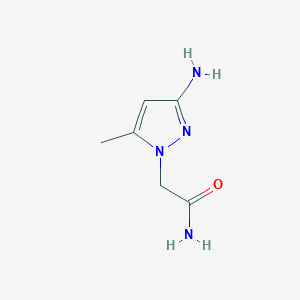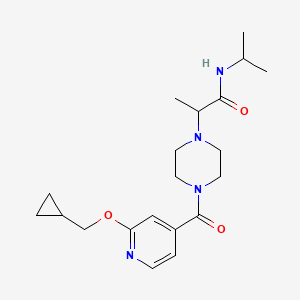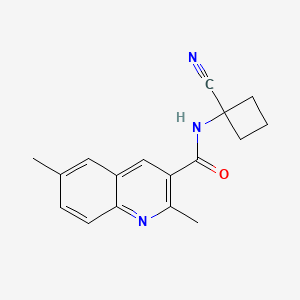![molecular formula C20H21NO5S2 B2564732 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034464-41-8](/img/structure/B2564732.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring system . This structure is often found in biologically active compounds and is used in medicinal chemistry to improve the properties of advanced compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and structural features. For example, the benzo[b]thiophene moiety might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[b]thiophene moiety might influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
Ocular Pharmacology : Derivatives of benzo[b]thiophene-2-sulfonamide, a related compound, have shown potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. These compounds demonstrated potent ocular hypotensive activity, making them candidates for clinical evaluation (Graham et al., 1989).
Antimicrobial Activity : Sulfonamide derivatives containing benzo[b]thiophene have exhibited antimicrobial activities. The synthesis of these compounds involves thiophosgenation of sulfonamides and treatment with aromatic amines, resulting in a range of antimicrobial derivatives (El-Gaby et al., 2002).
Structural Analysis in Drug Development : The crystal structure of compounds closely related to benzo[b]thiophene-based sulfonamides has been studied. This research is crucial in understanding the molecular configuration of potent allosteric GluN2B selective NMDA receptor antagonists, which are relevant in neurological drug development (Tewes et al., 2016).
Environmental Chemistry : The photochemical oxidation of benzo[b]thiophene in aqueous solutions was studied to understand the behavior of polycyclic aromatic sulfur heterocycles in the environment, particularly in scenarios like oil spills in oceans (Andersson & Bobinger, 1992).
Cytotoxicity and Enzyme Inhibition : Polymethoxylated-pyrazoline benzene sulfonamides, structurally related to benzo[b]thiophene-based sulfonamides, have been synthesized and studied for their cytotoxic activities on tumor and non-tumor cell lines. These compounds also showed inhibitory effects on carbonic anhydrase isoenzymes, which are important in various physiological processes (Kucukoglu et al., 2016).
Biodegradation of Sulfonamide Antibiotics : A study on Microbacterium sp. strain BR1 revealed a novel microbial strategy for the degradation of sulfonamide antibiotics, including an unusual pathway initiated by ipso-hydroxylation followed by fragmentation. This finding is significant in understanding the environmental impact of sulfonamide antibiotics and their biodegradation (Ricken et al., 2013).
Mécanisme D'action
The mechanism of action would depend on the biological target of this compound. Benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-20(22,19-11-14-5-2-3-6-18(14)27-19)13-21-28(23,24)15-7-8-16-17(12-15)26-10-4-9-25-16/h2-3,5-8,11-12,21-22H,4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPRLOUUIIZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)
![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2564658.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)



![[(1S,2R)-2-Methoxycyclohexyl]methanamine;hydrochloride](/img/structure/B2564667.png)

![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2564672.png)